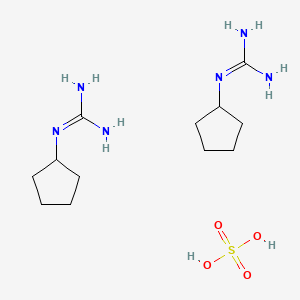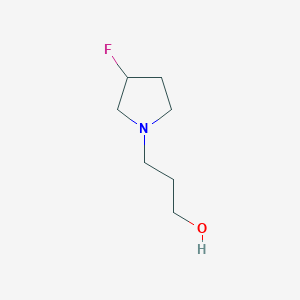
3-(3-Fluoropyrrolidin-1-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(3-Fluoropyrrolidin-1-yl)propan-1-ol” is a chemical compound with the CAS Number: 920003-05-0. It has a molecular weight of 147.19 and its molecular formula is C7H14FNO . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “3-(3-Fluoropyrrolidin-1-yl)propan-1-ol” is 1S/C7H14FNO/c8-7-2-4-9(6-7)3-1-5-10/h7,10H,1-6H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
“3-(3-Fluoropyrrolidin-1-yl)propan-1-ol” is a liquid at room temperature . The boiling point and other physical properties are not specified in the available resources .Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies
Accessing Small 3-Fluoropyrrolidines Through Cycloaddition : The synthesis of small 3-fluoropyrrolidines, including 3-(3-Fluoropyrrolidin-1-yl)propan-1-ol, through a 1,3-dipolar cycloaddition involving azomethine ylide and vinyl fluorides has been a significant development. This method demonstrates the versatility of vinyl fluorides in cycloaddition reactions, making 3-fluoropyrrolidines readily accessible for various applications in synthetic chemistry and drug discovery (McAlpine et al., 2015).
Medicinal Chemistry Applications
Dipeptidyl Peptidase-IV Inhibitors : The compound has been evaluated for its potential in the bioactivation of fluoropyrrolidine dipeptidyl peptidase-IV (DPP-IV) inhibitor analogs. The study focuses on the metabolic activation and the formation of chemically reactive intermediates, providing insights into the design of safer and more effective DPP-IV inhibitors for the treatment of type 2 diabetes and obesity (Xu et al., 2004).
Antibacterial Activity : A series of novel 5-amino-6-fluoro-1-[(1R,2S)-2-fluorocyclopropan-1-yl]-8-methylquinolonecarboxylic acid antibacterials with fluorinated pyrrolidin-1-yl substituents, including structures related to 3-(3-Fluoropyrrolidin-1-yl)propan-1-ol, demonstrated potent activity against Gram-positive pathogens. These findings highlight the compound's potential in developing new antibacterial agents, particularly against resistant strains such as MRSA and VRE (Inagaki et al., 2003).
Photophysical Properties Study
Solvatochromic Effects on Chalcone Derivatives : The study of solvatochromic effects on various chalcone derivatives, including those related to 3-(3-Fluoropyrrolidin-1-yl)propan-1-ol, provides insight into the influence of solvent polarity on their absorption and fluorescence characteristics. Such investigations are crucial for understanding the photophysical properties of compounds and their applications in fluorescent probes and materials science (Kumari et al., 2017).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H227, H315, H319, and H335. Precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(3-fluoropyrrolidin-1-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14FNO/c8-7-2-4-9(6-7)3-1-5-10/h7,10H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFTZYCHXFDVCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1F)CCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluoropyrrolidin-1-yl)propan-1-ol | |
CAS RN |
920003-05-0 |
Source


|
| Record name | 3-(3-fluoropyrrolidin-1-yl)propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2990080.png)
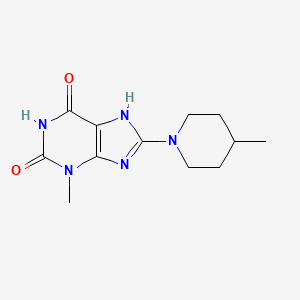


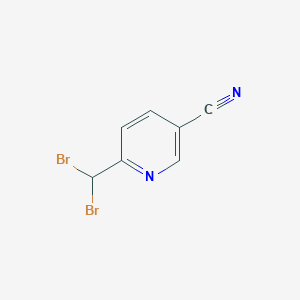
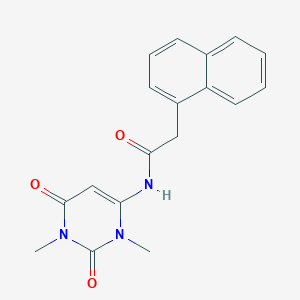
![N-(benzo[d][1,3]dioxol-5-yl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2990089.png)

![3-[(3,3-Diethoxypropyl)amino]-1,1,1-trifluoro-2-propanol](/img/structure/B2990091.png)
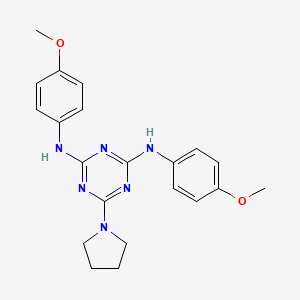

![N-[5-(sec-butylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2990096.png)
